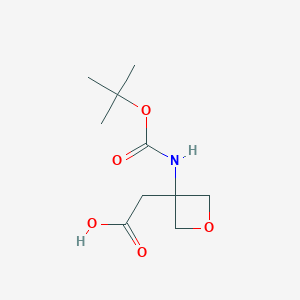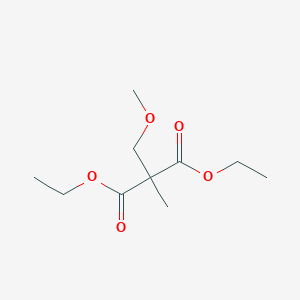
1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate
Overview
Description
1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, also known as DEMP, is a synthetic compound that has been used in a variety of scientific research and laboratory experiments. DEMP is a useful tool for researchers, as it is a stable compound with a low boiling point and a low toxicity.
Scientific Research Applications
Synthesis and Characterization
1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is involved in various synthesis and characterization processes:
- It serves as a precursor in the synthesis of new compounds such as diethyl 2-(3-methoxypropyl) succinate, showing potential for yielding new chemical entities with desired properties (Hua Wen-hao, 2009).
- It is utilized in the solid-phase synthesis of oligonucleotide glycoconjugates, hinting at its potential in the field of genetic engineering and drug delivery (Johanna Katajisto et al., 2004).
Physical and Electrolytic Properties
The compound plays a role in studying the physical and electrolytic properties of materials:
- Its variant, a methoxymethyl group, affects the physical and electrochemical properties of propylene carbonate, indicating its significance in the study of material properties and applications in electrolytic solutions (Noritoshi Nambu et al., 2013).
Biologically Active Derivatives Synthesis
This compound is instrumental in synthesizing biologically active derivatives:
- It aids in producing pyrimidine derivatives with biological activities, emphasizing its importance in medicinal chemistry and drug discovery (X. Berzosa et al., 2011).
- It's involved in synthesizing modified carbohydrates, showcasing its versatility in creating new compounds with potential applications in various fields, including pharmaceuticals and nutraceuticals (S. Valdersnes et al., 2012).
Catalytic Applications
The compound is also associated with catalytic studies:
- It plays a role in catalytic studies such as the synthesis of Mn(III)-Schiff Base-Dicyanamide Complexes, indicating its potential in catalysis and its impact on reaction mechanisms and efficiencies (M. R. Bermejo et al., 2017).
properties
IUPAC Name |
diethyl 2-(methoxymethyl)-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(11)10(3,7-13-4)9(12)15-6-2/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLURZHLOJMFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(COC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




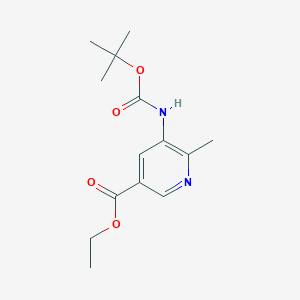



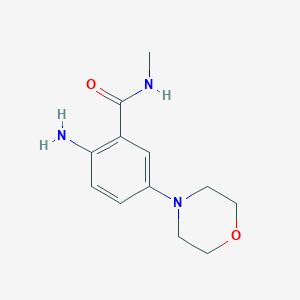

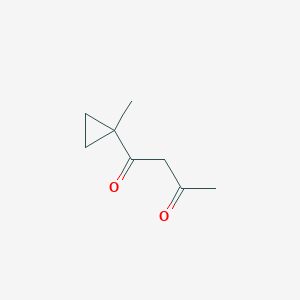
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)

